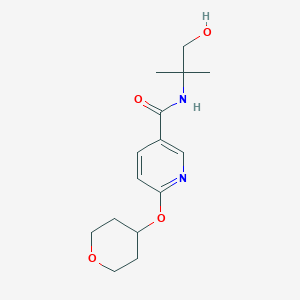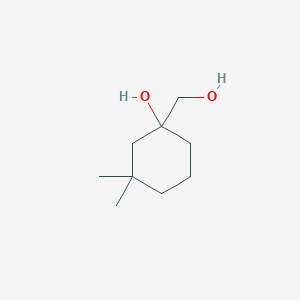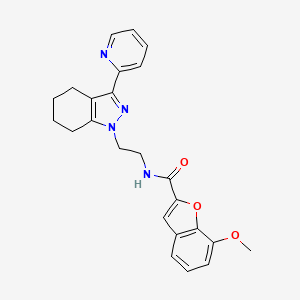![molecular formula C20H23NO6 B2451057 [2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-06-2](/img/structure/B2451057.png)
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism of Trimethoxybenzoates
A study on the metabolism of trimethoxybenzoic acids by Pseudomonas putida revealed that the bacterium can oxidize 3,4,5-trimethoxybenzoic acid among others. This process involves demethylation to produce methanol and carbon dioxide, with methanol being a significant byproduct. This microbial pathway highlights a potential application in bioremediation or biochemical conversion processes (Donnelly & Dagley, 1980).
Synthesis and Anti-tumor Potential
In another research, the synthesis of methyl-2,4-dimethoxysalicylate, a compound structurally related to 3,4,5-trimethoxybenzoates, demonstrated potential anti-tumor properties. This synthesis involved thermal decarboxylation and provided insights into novel synthetic pathways that could be applied to similar compounds for pharmaceutical applications (Dabbagh et al., 2004).
Facile Syntheses for Pyrones
Research on the synthesis of various dioxinones and pyrones, which share a common structural motif with the target compound, offers potential applications in the development of new organic materials or pharmaceuticals. These compounds were synthesized under mild conditions, suggesting a versatile method that could be adapted for related compounds (Katritzky et al., 2005).
Preparation Techniques
A method for preparing methyl 3,4,5-trimethoxybenzoate from gallic acid was developed, showcasing a high-yield synthesis process. This technique, involving methylation and esterification, could be adapted for the synthesis of "[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" for research or industrial purposes (Jia, 2002).
Eigenschaften
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-7-6-8-15(13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKBZIQMVSAFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)


